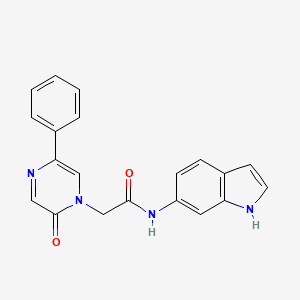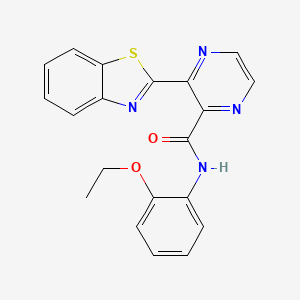![molecular formula C19H19N3O3 B12168059 6-(furan-2-yl)-2-[(2-phenylmorpholin-4-yl)methyl]pyridazin-3(2H)-one](/img/structure/B12168059.png)
6-(furan-2-yl)-2-[(2-phenylmorpholin-4-yl)methyl]pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(furan-2-yl)-2-[(2-phenylmorpholin-4-yl)methyl]pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core, a furan ring, and a phenylmorpholine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(furan-2-yl)-2-[(2-phenylmorpholin-4-yl)methyl]pyridazin-3(2H)-one typically involves multi-step organic reactions
Preparation of Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where the pyridazinone core is reacted with a furan derivative in the presence of a Lewis acid catalyst.
Attachment of Phenylmorpholine Moiety: The phenylmorpholine group can be attached through a nucleophilic substitution reaction, where the furan-pyridazinone intermediate is reacted with a phenylmorpholine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
6-(furan-2-yl)-2-[(2-phenylmorpholin-4-yl)methyl]pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazinone core can be reduced to form dihydropyridazinones using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylmorpholine moiety can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated compounds, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Furanones.
Reduction: Dihydropyridazinones.
Substitution: Various substituted derivatives depending on the halogenated compound used.
Wissenschaftliche Forschungsanwendungen
6-(furan-2-yl)-2-[(2-phenylmorpholin-4-yl)methyl]pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure, which may exhibit biological activity against various diseases.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe or tool compound to study biological pathways and molecular interactions.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 6-(furan-2-yl)-2-[(2-phenylmorpholin-4-yl)methyl]pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways and targets would require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(furan-2-yl)-2-methylpyridazin-3(2H)-one: Lacks the phenylmorpholine moiety.
2-[(2-phenylmorpholin-4-yl)methyl]pyridazin-3(2H)-one: Lacks the furan ring.
6-(furan-2-yl)pyridazin-3(2H)-one: Lacks both the phenylmorpholine moiety and the additional methyl group.
Uniqueness
6-(furan-2-yl)-2-[(2-phenylmorpholin-4-yl)methyl]pyridazin-3(2H)-one is unique due to the combination of the furan ring, phenylmorpholine moiety, and pyridazinone core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C19H19N3O3 |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
6-(furan-2-yl)-2-[(2-phenylmorpholin-4-yl)methyl]pyridazin-3-one |
InChI |
InChI=1S/C19H19N3O3/c23-19-9-8-16(17-7-4-11-24-17)20-22(19)14-21-10-12-25-18(13-21)15-5-2-1-3-6-15/h1-9,11,18H,10,12-14H2 |
InChI-Schlüssel |
QIMKSGCWNNZMAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(CN1CN2C(=O)C=CC(=N2)C3=CC=CO3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide](/img/structure/B12167993.png)
![3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12167999.png)

![Ethyl 5-acetyl-4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B12168023.png)

![N-(3-phenylpropyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12168030.png)
![ethyl 2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B12168037.png)
![(2E,5Z)-5-[4-(octyloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B12168044.png)
![methyl (2Z)-5-(2-chlorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B12168045.png)

![2-(1-methyl-1H-indol-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B12168051.png)
![N-{[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}glycine](/img/structure/B12168070.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B12168082.png)
![N-(2-furylmethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B12168085.png)
